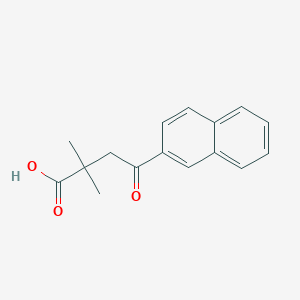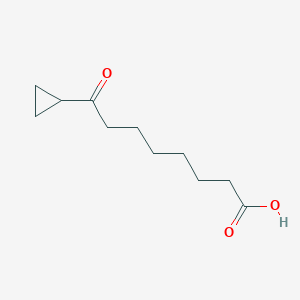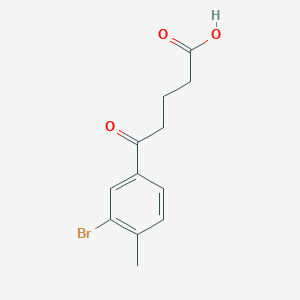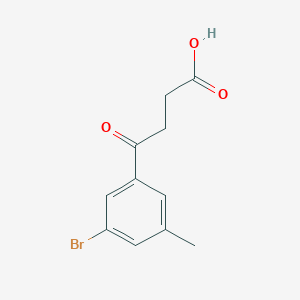
2-(2-フルオロベンゾイル)オキサゾール
説明
Synthesis Analysis
The synthesis of oxazole-based molecules, including 2-(2-Fluorobenzoyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of 2-(2-Fluorobenzoyl)oxazole consists of a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The molecular formula is C10H6FNO2, and the molecular weight is 191.16 g/mol .Chemical Reactions Analysis
Oxazole compounds, including 2-(2-Fluorobenzoyl)oxazole, are known for their diverse chemical reactions . They can bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions .科学的研究の応用
抗菌活性
オキサゾール誘導体は、有意な抗菌活性を示しています。例えば、一連の2-[2-(2,6-ジクロロフェニルアミノ)フェニルメチル]-3-{4-[(置換フェニル)アミノ]-1,3-オキサゾール-2-イル-}キナゾリン-4(3H)オンが合成され、S. aureusおよびS. pyogenes、P. aeruginosaおよびE. coli に対する抗菌活性が調べられました。
抗がん活性
オキサゾール誘導体は、抗がん特性についても研究されています。 それらは、癌細胞の増殖を阻害する上で有望な結果を示しています .
抗結核活性
一部のオキサゾール誘導体は、抗結核活性を示しており、新しい抗結核薬の開発のための潜在的な候補となっています .
抗炎症活性
オキサゾール誘導体は、抗炎症作用を持つことが判明しています。 これは、炎症を特徴とする疾患の治療に役立ちます .
抗糖尿病活性
特定のオキサゾール誘導体は、抗糖尿病活性を示しており、糖尿病の管理における潜在的な用途を示唆しています .
抗肥満活性
一部のオキサゾール誘導体は、抗肥満活性を示しており、肥満の治療における潜在的な用途を示唆しています .
抗酸化活性
オキサゾール誘導体は、抗酸化特性についても研究されています。 抗酸化物質は、フリーラジカルによって引き起こされる細胞への損傷を予防または遅らせることができる物質です .
新規化学エンティティの合成
オキサゾール誘導体は、医薬品化学における新規化学エンティティの合成のための中間体として使用されます . これは、新しい薬物の発見と開発において貴重なツールとなっています。
将来の方向性
The synthesis and study of oxazole-based molecules, including 2-(2-Fluorobenzoyl)oxazole, continue to be a significant area of research . These compounds have potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. Future research may focus on exploring these applications further and developing new synthesis methods .
作用機序
Target of Action
Oxazole derivatives, a class to which this compound belongs, have been known to exhibit a wide spectrum of biological activities . They have been found to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The interaction of these compounds with their targets often leads to changes in the function of the target, which can result in therapeutic effects.
Result of Action
Given the broad range of biological activities associated with oxazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
2-(2-Fluorobenzoyl)oxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial, antifungal, and anticancer activities . It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of various substrates. The interaction with these enzymes can lead to the inhibition or activation of metabolic pathways, thereby influencing the overall biochemical processes within the cell . Additionally, 2-(2-Fluorobenzoyl)oxazole can bind to specific proteins, altering their function and leading to various biological effects.
Cellular Effects
The effects of 2-(2-Fluorobenzoyl)oxazole on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, thereby exhibiting potential as an anticancer agent . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Additionally, 2-(2-Fluorobenzoyl)oxazole can affect gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-(2-Fluorobenzoyl)oxazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This compound can also activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, 2-(2-Fluorobenzoyl)oxazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The effects of 2-(2-Fluorobenzoyl)oxazole can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to 2-(2-Fluorobenzoyl)oxazole can lead to adaptive changes in cellular function, such as the upregulation of detoxifying enzymes and the development of resistance to its effects . These temporal effects are important considerations for the design of experiments and the interpretation of results.
Dosage Effects in Animal Models
The effects of 2-(2-Fluorobenzoyl)oxazole vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as the inhibition of tumor growth and the reduction of microbial infections . At high doses, 2-(2-Fluorobenzoyl)oxazole can cause toxic effects, including liver and kidney damage, due to the accumulation of toxic metabolites . The threshold for these effects depends on the species and the route of administration, highlighting the importance of dose optimization in preclinical studies.
Metabolic Pathways
2-(2-Fluorobenzoyl)oxazole is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450s and UDP-glucuronosyltransferases . These enzymes catalyze the oxidation and conjugation of 2-(2-Fluorobenzoyl)oxazole, leading to the formation of metabolites that can be excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, which can vary between individuals and species .
Transport and Distribution
The transport and distribution of 2-(2-Fluorobenzoyl)oxazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 2-(2-Fluorobenzoyl)oxazole can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 2-(2-Fluorobenzoyl)oxazole can affect its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals and post-translational modifications . The localization of 2-(2-Fluorobenzoyl)oxazole to these compartments can influence its interactions with biomolecules and its overall biological effects. For example, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can affect cellular energy metabolism .
特性
IUPAC Name |
(2-fluorophenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGBJMKDDQBZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CO2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642073 | |
| Record name | (2-Fluorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-67-6 | |
| Record name | (2-Fluorophenyl)-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















